3,4-dimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
Its molecular formula is C20H24N2O4S, and it is known for its versatility in various fields, including drug discovery, medicinal chemistry, and biological studies.
Properties
IUPAC Name |
3,4-dimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-14(2)13-23-20-9-7-18(12-17(20)6-10-21(23)24)22-27(25,26)19-8-5-15(3)16(4)11-19/h5,7-9,11-12,14,22H,6,10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJDZLIHSVNOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-dimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves several steps. One common synthetic route includes the reaction of 1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinoline with 3,4-dimethylbenzenesulfonyl chloride under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
3,4-dimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of methoxy-substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4-dimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the development of new compounds with potential therapeutic benefits.
Biology: The compound is utilized in biological studies to investigate its effects on various cellular processes and pathways.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3,4-dimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can be compared with other similar compounds, such as:
N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-4-methoxy-1-benzenesulfonamide: This compound has a methoxy group instead of a dimethyl group, which may result in different chemical and biological properties.
N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-4-methyl-1-benzenesulfonamide: The presence of a single methyl group instead of two may affect its reactivity and interactions with molecular targets.
N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2,4-dimethyl-1-benzenesulfonamide: This compound has a different substitution pattern on the benzene ring, which can influence its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound and its potential advantages in various research and industrial applications.
Biological Activity
3,4-dimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Chemical Formula: C22H26N2O2S
- Molecular Weight: 398.52 g/mol
- CAS Number: 946269-98-3
The structure consists of a sulfonamide group attached to a tetrahydroquinoline framework, which is known for various pharmacological activities.
1. Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit antimicrobial properties. A study demonstrated that related compounds showed significant inhibition against various bacterial strains. The mechanism is believed to involve the inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria .
2. Anti-inflammatory Properties
The compound's structural similarity to known COX inhibitors suggests potential anti-inflammatory activity. In vitro assays have shown that related sulfonamide derivatives can inhibit COX-2 activity, which is pivotal in inflammatory processes. For example, a derivative demonstrated a COX-2 inhibition rate of 47.1% at 20 μM concentration, indicating that modifications in the sulfonamide structure can enhance this activity .
The proposed mechanisms include:
- Inhibition of Enzymatic Activity: The sulfonamide moiety likely interacts with enzymes involved in metabolic pathways critical for bacterial growth and inflammatory responses.
- Modulation of Cellular Signaling: Some studies suggest that these compounds may influence signaling pathways related to inflammation and immune responses.
Table 1: Summary of Biological Activities
Case Study: Cardiovascular Effects
A specific study evaluated the effects of benzenesulfonamide derivatives on isolated rat hearts. The results indicated that certain derivatives can modulate perfusion pressure and coronary resistance, suggesting potential therapeutic applications in cardiovascular diseases .
Q & A
Q. What are the key synthetic steps for preparing this compound?
The synthesis typically involves three stages:
Tetrahydroquinoline core formation : A Povarov reaction between aniline derivatives and α,β-unsaturated carbonyl compounds under acidic conditions .
Sulfonylation : Introduction of the 3,4-dimethylbenzenesulfonamide group via nucleophilic substitution, often using triethylamine as a base in dichloromethane .
Alkylation : Attachment of the 2-methylpropyl group to the tetrahydroquinoline nitrogen using alkyl halides or Mitsunobu reactions .
Q. How is the compound characterized to confirm its structure?
Standard spectroscopic and chromatographic methods are employed:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at C3/C4 of the benzene ring, 2-oxo group in tetrahydroquinoline) .
- HPLC-MS : Purity (>95%) and molecular ion ([M+H]⁺) verification .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., sulfonamide NH interactions) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during sulfonylation?
Critical parameters include:
- Temperature : Lower temperatures (0–10°C) reduce sulfonamide hydrolysis .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction purification via column chromatography .
- Catalysts : Lewis acids like ZnCl₂ accelerate sulfonylation by activating the amine nucleophile .
Contradiction Note : Some studies report higher yields with DCM over DMF due to reduced side-product formation . Researchers should test both systems empirically.
Q. What structural features influence the compound’s binding affinity to carbonic anhydrase IX?
Key determinants include:
- Sulfonamide group : Direct coordination to the enzyme’s zinc ion via the -SO₂NH⁻ moiety .
- 3,4-Dimethylbenzene : Hydrophobic interactions with residues in the active-site pocket .
- 2-Methylpropyl side chain : Enhances membrane permeability but may sterically hinder binding if oversized .
| Structural Feature | Role in Binding | Supporting Evidence |
|---|---|---|
| Sulfonamide | Zinc coordination | X-ray data from analogous compounds |
| Methyl groups | Hydrophobic packing | Molecular docking studies |
| Tetrahydroquinoline 2-oxo group | Stabilizes enol tautomer for H-bonding | IR spectroscopy |
Q. How should researchers address discrepancies in reported IC₅₀ values across biological assays?
Common sources of variability and mitigation strategies:
- Assay conditions : pH (optimal ~7.4), buffer composition (e.g., Tris vs. HEPES), and enzyme source (recombinant vs. tissue-extracted) .
- Compound solubility : Use DMSO stocks ≤0.1% to avoid precipitation .
- Structural analogs : Compare data with derivatives (e.g., ethyl vs. 2-methylpropyl substituents) to isolate substituent effects .
Q. What computational methods are suitable for predicting this compound’s pharmacokinetics?
- ADMET prediction : Tools like SwissADME estimate logP (∼3.2), suggesting moderate blood-brain barrier penetration .
- Molecular dynamics (MD) : Simulates binding stability with carbonic anhydrase IX over 100-ns trajectories .
- QSAR models : Correlate substituent bulk (e.g., 2-methylpropyl) with solubility and toxicity .
Q. How does the 2-methylpropyl group impact metabolic stability?
- Cytochrome P450 inhibition : Bulky alkyl groups reduce oxidation rates, extending half-life .
- Glucuronidation susceptibility : Methyl branching may shield hydroxylation sites, as seen in analogs .
| Metabolic Pathway | Effect of 2-Methylpropyl | Evidence Source |
|---|---|---|
| CYP3A4 oxidation | 50% reduction vs. ethyl analog | Rat liver microsome assays |
| UGT1A1 glucuronidation | No detectable metabolites | LC-MS/MS data |
Q. What strategies resolve low crystallinity during formulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
